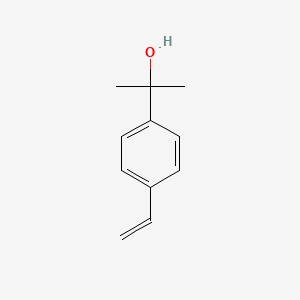

2-(4-Vinylphenyl)propan-2-ol

Description

Contextualization within Contemporary Organic Synthesis

In modern organic synthesis, molecules that offer multiple, selectively addressable reactive sites are of paramount importance. 2-(4-Vinylphenyl)propan-2-ol fits this description perfectly, serving as a versatile synthon. Its primary utility stems from its identity as a functional monomer. The most common and direct route to its synthesis involves the Grignard reaction, a cornerstone of carbon-carbon bond formation. adichemistry.comaroonchande.com Specifically, the reaction of a 4-vinylphenylmagnesium halide with acetone (B3395972) provides a straightforward method to construct the tertiary alcohol moiety. adichemistry.comgoogle.com This positions the compound as an accessible and valuable intermediate for creating more complex molecular architectures and functional materials.

Structural Significance of the Vinylphenyl and Isopropyl Alcohol Moieties

The chemical behavior of this compound is dictated by its two principal functional groups: the vinylphenyl group and the tertiary isopropyl alcohol group.

Vinylphenyl Moiety: The vinyl group attached to the phenyl ring is the center of its polymerization activity. smolecule.com This styrenic functionality allows the molecule to participate in various polymerization reactions, including anionic and controlled radical polymerization techniques, to produce well-defined polymers. afinitica.comresearchgate.net The aromatic phenyl ring provides a rigid and planar structural component, influencing the thermal and mechanical properties of resulting materials.

Isopropyl Alcohol Moiety: The 2-hydroxypropyl group is a tertiary alcohol, which defines its specific reactivity. libretexts.orgpressbooks.pub Unlike primary or secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds. The hydroxyl (-OH) group is a key site for derivatization, such as etherification or esterification, and provides a handle for post-polymerization modification. smolecule.com Furthermore, this polar group can impart hydrophilicity to otherwise nonpolar polymer backbones and participate in hydrogen bonding, influencing the final material's solubility and intermolecular interactions.

Overview of Major Research Domains

Research involving this compound and its analogs spans several key areas of chemistry, driven by its unique bifunctional nature.

Synthesis: The principal method for synthesizing this compound is the nucleophilic addition of a Grignard reagent to a ketone. adichemistry.com The process involves the reaction of 4-vinylphenylmagnesium bromide with acetone in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. aroonchande.comchemicalbook.comresearchgate.net

Table 1: Typical Reaction Scheme for Grignard Synthesis

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

| 4-Vinylphenylmagnesium bromide | Acetone | Anhydrous THF or Et₂O | Anhydrous, inert atmosphere | This compound |

Derivatization: The compound can be derivatized through two main pathways:

Polymerization: The vinyl group can undergo polymerization to form poly(this compound). Anionic living polymerization has been used for similar protected monomers, yielding polymers with controlled molecular weights and narrow distributions. afinitica.comresearchgate.net

Alcohol Reactions: The tertiary hydroxyl group can be converted into other functional groups, for example, through etherification, although this is often more challenging than with primary or secondary alcohols.

The reactivity of this compound is understood through established chemical principles. The synthesis via the Grignard reaction follows a well-documented nucleophilic addition mechanism where the carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. adichemistry.com

Mechanistic studies of related functional monomers have explored their behavior in polymerization. For instance, the anionic polymerization of ω-(p-vinylphenyl)alkanols proceeds via a living mechanism, where the initiator attacks the vinyl group, and the resulting carbanion propagates by adding more monomer units without termination, allowing for the synthesis of block copolymers. afinitica.com

The primary application of this compound is as a functional monomer in polymer science. bldpharm.com By incorporating this monomer, polymers can be synthesized with pendant hydroxyl groups along the backbone. These functional polymers are valuable for several reasons:

Tunable Properties: The hydroxyl groups can increase the hydrophilicity and modify the surface properties of standard polystyrene-type materials.

Post-Polymerization Modification: The -OH groups serve as reactive sites for grafting other molecules or polymer chains, leading to the creation of more complex materials like graft copolymers.

Macromonomers: The compound can be used to create macromonomers, which are polymer chains with a polymerizable end group, essential for synthesizing block and comb-like polymer architectures. afinitica.com

While direct applications are still emerging, the fluorinated analog, 1,1,1,3,3,3-hexafluoro-2-(4-vinylphenyl)propan-2-ol, is used in the development of advanced photoresists for 157-nm lithography, indicating a potential for such structures in high-performance electronics and materials. researchgate.netchemicalbook.com

Full characterization of this compound relies on modern spectroscopic and computational methods.

Spectroscopic Characterization: The structure can be confirmed using NMR spectroscopy. Based on the molecular structure and data from analogous compounds, the following spectral features are predicted. docbrown.infodocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.4 | d | 2H, Aromatic (ortho to vinyl) |

| ¹H NMR | ~7.3 | d | 2H, Aromatic (ortho to C(OH)R₂) |

| ¹H NMR | ~6.7 | dd | 1H, Vinyl (-CH=) |

| ¹H NMR | ~5.8 | d | 1H, Vinyl (=CH₂, trans) |

| ¹H NMR | ~5.2 | d | 1H, Vinyl (=CH₂, cis) |

| ¹H NMR | ~1.8 | s | 1H, Hydroxyl (-OH) |

| ¹H NMR | ~1.6 | s | 6H, Methyl (-CH₃) |

| ¹³C NMR | ~145 | s | Aromatic C-C(OH)R₂ |

| ¹³C NMR | ~137 | s | Aromatic C-CH=CH₂ |

| ¹³C NMR | ~136 | d | Vinyl -CH= |

| ¹³C NMR | ~126 | d | Aromatic CH |

| ¹³C NMR | ~125 | d | Aromatic CH |

| ¹³C NMR | ~114 | t | Vinyl =CH₂ |

| ¹³C NMR | ~72 | s | Quaternary C-OH |

Computational Characterization: Density Functional Theory (DFT) and other ab initio methods are powerful tools for investigating this molecule. researchgate.net Computational analysis can be used to predict stable conformers, calculate thermochemical properties, and simulate NMR spectra to aid in experimental assignments. chemrxiv.orgrsc.org Such studies can also elucidate reaction mechanisms, for example, by modeling the transition states of polymerization or derivatization reactions, providing insights that are difficult to obtain through experimental means alone. whiterose.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H14O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8,12H,1H2,2-3H3 |

InChI Key |

VXYFKTCNSCJZKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=C)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Enantioselective and Diastereoselective Synthesis of 2-(4-Vinylphenyl)propan-2-ol and Chiral Analogs

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and advanced materials. The synthesis of enantiomerically pure or enriched this compound, which possesses a chiral quaternary carbon, requires sophisticated asymmetric methodologies.

Asymmetric Reduction of Ketone Precursors Utilizing Chiral Catalysts (e.g., Rhodium, Ruthenium Complexes)

A primary route to chiral this compound involves the asymmetric reduction of its prochiral ketone precursor, 4-vinylacetophenone. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for this transformation, often employing chiral complexes of rhodium (Rh) and ruthenium (Ru). researchgate.net

Ruthenium-based catalysts, such as the Noyori-type [(arene)Ru(TsDPEN)Cl] complexes, are highly effective for the ATH of aromatic ketones. mdpi.com In this process, a hydrogen donor, commonly 2-propanol or a formic acid/triethylamine mixture, is used to reduce the ketone. mdpi.comacs.org The enantioselectivity is controlled by the chiral diamine ligand (e.g., TsDPEN), which, in concert with the metal center, facilitates the stereoselective transfer of a hydride to the carbonyl carbon. mdpi.com The mechanism involves the formation of an 18-electron ruthenium hydride species that transfers hydrogen to the ketone via a six-membered transition state, regenerating the 16-electron catalyst. mdpi.com High enantiomeric excesses (ee), often exceeding 90-98%, have been reported for the reduction of acetophenone (B1666503) and its derivatives using these systems. researchgate.netmdpi.com

Rhodium complexes, often paired with chiral ligands like 1R,2S-aminoindanol, also serve as efficient catalysts for the asymmetric transfer hydrogenation of acetophenones with 2-propanol as the hydrogen source. acs.org While highly active, rhodium catalysts can sometimes exhibit different sensitivities to reaction parameters like temperature and substrate concentration compared to their ruthenium counterparts. acs.orgresearchgate.net Kinetic studies and catalyst deactivation analyses are crucial for optimizing these systems for industrial applications. mdpi.com

Table 1: Representative Chiral Catalyst Systems for Asymmetric Reduction of Aromatic Ketones

| Catalyst Type | Chiral Ligand | Hydrogen Source | Substrate Example | Enantiomeric Excess (ee) |

| Ruthenium (Noyori-type) | (R,R)-TsDPEN | HCOOH/NEt₃ or i-PrOH/base | Acetophenone | Up to 98% |

| Ruthenium (Tethered) | Tethered TsDPEN | i-PrOH/base | Aromatic/Heterocyclic Ketones | High |

| Rhodium | 1R,2S-aminoindanol | 2-Propanol | Acetophenone | High, conversion dependent |

| Ruthenium-Diamine | Bisphosphine/Diamine | H₂ | Acetophenone | >99% |

Development of Enantiomerically Pure Synthetic Routes for Research Scale

Beyond catalytic asymmetric reduction, several strategies can be employed to obtain enantiomerically pure this compound on a research scale. The development of such routes is critical for accessing materials with specific chiroptical properties or for use as chiral building blocks. nih.gov

One established approach is the resolution of a racemic mixture . This can be achieved by reacting racemic this compound with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by methods like fractional crystallization or chromatography. Subsequent removal of the resolving agent liberates the individual enantiomers of the alcohol.

Another powerful method is the use of chiral auxiliaries . A prochiral starting material can be covalently bonded to an enantiomerically pure auxiliary. This auxiliary then directs a subsequent stereocenter-forming reaction (e.g., addition of a methyl group to a carbonyl) in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

For more complex analogs, chiral pool synthesis offers an efficient route. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, terpenes) as starting materials. A synthetic sequence is then designed to convert these starting materials into the target molecule, preserving the original stereochemistry. This approach is particularly valuable for constructing molecules with multiple, well-defined stereocenters. nih.gov

Directed Functionalization and Derivatization of this compound

The presence of two distinct functional groups—the tertiary hydroxyl and the vinyl group—allows for a wide range of selective chemical modifications.

Selective Modifications at the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key site for functionalization, although its steric hindrance can influence reactivity. Common transformations include:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can yield the corresponding ethers. Due to the tertiary nature of the alcohol, SN1-type conditions using a carbocation intermediate might be more favorable in some cases.

Esterification: Acylation with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270), affords ester derivatives.

Dehydration: Treatment with strong acids (e.g., H₂SO₄, H₃PO₄) can lead to elimination of water to form the corresponding alkene, α-methylstyrene derivative. This reaction must be carefully controlled to avoid polymerization of the vinyl group.

Protection: The hydroxyl group can be protected using standard protecting groups, such as conversion to a silyl (B83357) ether (e.g., with TBDMSCl), to allow for selective reaction at the vinyl moiety.

The hydroxyl group can also act as a directing group in certain C-H functionalization reactions, although its directing ability is generally weaker than other functional groups. researchgate.net

Chemical Transformations of the Vinyl Moiety

The vinyl group is susceptible to a variety of transformations characteristic of styrenic systems:

Polymerization: As a styrene (B11656) derivative, the most significant reaction of the vinyl group is radical, cationic, or anionic polymerization to produce polymers with pendant tertiary alcohol functionalities.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will selectively reduce the vinyl group to an ethyl group, yielding 2-(4-ethylphenyl)propan-2-ol.

Epoxidation: Reaction with peroxy acids like m-CPBA or with other epoxidizing agents produces the corresponding epoxide, 2-(4-(oxiran-2-yl)phenyl)propan-2-ol.

Dihydroxylation: Asymmetric dihydroxylation (e.g., using Sharpless conditions) can convert the vinyl group into a chiral diol, introducing two new stereocenters.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields the 1,2-dihaloethyl derivative.

C-H Activation: Recent advances have enabled the direct functionalization of vinylic C-H bonds, offering pathways for selective modifications. acs.orgtuwien.at

Regioselective Aromatic Ring Functionalization

The aromatic ring can be functionalized via electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the two existing substituents: the vinyl group and the 2-hydroxy-2-propyl group. Both are ortho-, para-directing activators. Since the para position is already occupied by the other substituent, electrophilic attack is directed to the positions ortho to each group.

The vinyl group is a weakly activating, ortho-, para-directing group.

The 2-hydroxy-2-propyl group is also an activating, ortho-, para-directing group due to hyperconjugation and weak induction.

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur at the positions ortho to either the vinyl or the alkyl group (positions 3 and 5 on the benzene (B151609) ring). The steric bulk of the 2-hydroxy-2-propyl group may slightly favor substitution at the positions ortho to the less hindered vinyl group. The specific reaction conditions can often be tuned to favor one isomer over the other. nih.gov

Synthesis of Structurally Related Vinylphenyl Propanol (B110389) Derivatives and Key Intermediates

The synthesis of structurally related derivatives of this compound, including halogenated analogs, positional isomers, and variations in the alkyl chain, is crucial for tuning the physicochemical properties of polymers and other advanced materials. These synthetic efforts rely on the preparation of key intermediates such as vinylphenyl-substituted aldehydes and ketones, often employing sophisticated protecting group strategies to ensure reaction specificity.

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including acidity, stability, and lipophilicity. A prominent example is the synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol, a fluorinated analog of this compound. This compound is valuable for manufacturing radiation-sensitive resin components and semiconductor devices. chemicalbook.com

The primary synthetic route to this compound involves the reaction of a Grignard reagent derived from 4-vinylphenyl bromide with hexafluoroacetone (B58046) (HFA). HFA is a key intermediate in the synthesis of the widely used solvent hexafluoroisopropanol (HFIP). researchgate.net The reaction proceeds via nucleophilic addition of the 4-vinylphenyl magnesium bromide to the electrophilic carbonyl carbon of hexafluoroacetone, followed by acidic workup to yield the tertiary alcohol.

The synthesis of halogenated alcohols can also be achieved by reacting a haloform (like chloroform (B151607) or bromoform) with an appropriate aldehyde in the presence of a strong base, such as an alkali metal alkoxide. google.com While not directly applied to this specific vinylphenyl derivative in the cited literature, this methodology represents a general approach to certain halogenated alcohol structures.

Table 1: Synthesis of Halogenated Vinylphenyl Propanol Analog

| Compound Name | Precursors | Key Reagents | Application |

| 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol | 4-Vinylphenyl bromide, Hexafluoroacetone | Magnesium (for Grignard formation) | Radiation-sensitive resins, Semiconductor devices chemicalbook.com |

Synthesis of Positional Isomers and Alkyl Chain Variations (e.g., 1-(2-Vinylphenyl)propan-2-ols, 2-(2-Vinylphenyl)ethan-1-ol)

The synthesis of positional isomers and compounds with varied alkyl chains allows for the fine-tuning of steric and electronic properties. For instance, moving the vinyl group to the ortho position or altering the substitution on the alcohol-bearing chain can significantly impact reactivity and polymer characteristics.

A key intermediate for accessing ortho-substituted isomers is 2-(2-vinylphenyl)acetaldehyde. Its synthesis has been documented in a multi-step sequence starting from 2-bromobenzaldehyde. beilstein-journals.org The process involves:

Protection of the aldehyde and reduction to a primary alcohol.

A palladium-catalyzed Suzuki cross-coupling reaction with pinacol (B44631) vinylboronate to introduce the vinyl group.

Oxidation of the alcohol back to the aldehyde functionality using a reagent like Dess-Martin periodinane. beilstein-journals.org

From 2-(2-vinylphenyl)acetaldehyde, the target alcohol, 2-(2-vinylphenyl)ethan-1-ol , can be readily obtained via reduction of the aldehyde using a standard reducing agent like sodium borohydride.

Another important structural variation is 2-(4-vinylphenyl)ethanol , which features a primary alcohol. This compound is also known as p-hydroxyethylstyrene. nih.gov Its synthesis can be approached by the hydrogenation of styrene oxide, often in the presence of a supported platinum group metal catalyst. google.com

The synthesis of 1-(2-Vinylphenyl)propan-2-ols can be envisioned through established organometallic routes. One plausible method involves the reaction of 2-vinylbenzaldehyde (B1595024) with a methyl Grignard reagent (CH₃MgBr) to form the secondary alcohol directly. Alternatively, Friedel-Crafts acylation of a protected styrene derivative could yield 2-acetylstyrene, which upon reaction with a methyl Grignard reagent and subsequent deprotection, would provide the corresponding propan-2-ol derivative.

Aldehydes and ketones are fundamental precursors for the synthesis of alcohols via reduction or addition of organometallic reagents. libretexts.orglibretexts.orgyoutube.com The generation of vinylphenyl-substituted carbonyl compounds is therefore a critical step in accessing the target alcohol derivatives.

Aryl vinyl ketones can be prepared through various methods. One efficient approach involves the use of Mannich bases, which are β-amino-carbonyl compounds. nih.gov These are typically synthesized from an aryl methyl ketone, paraformaldehyde, and a secondary amine (e.g., dimethylamine), followed by elimination to form the vinyl ketone. nih.gov Phenyl vinyl ketone, for example, can be synthesized from acetophenone and paraformaldehyde. google.com These vinyl ketone systems are versatile intermediates, serving as Michael acceptors and dienophiles in a range of synthetic applications. nih.gov

The synthesis of vinyl-substituted benzaldehydes, such as 2-vinylbenzaldehyde, has also been reported. One method involves the purification of the crude product by filtration through a pad of silica (B1680970) gel, yielding the aldehyde as a yellow oil. acs.org A more complex, multi-step synthesis of 2-(2-vinylphenyl)acetaldehydes starting from 2-bromobenzaldehydes has been demonstrated as part of a cascade reaction sequence. beilstein-journals.org This method utilizes a palladium-catalyzed cross-coupling to introduce the vinyl group. beilstein-journals.org

Table 2: Synthetic Methods for Vinylphenyl Aldehyde and Ketone Precursors

| Precursor | Starting Material(s) | Key Reaction Type | Reference |

| Phenyl Vinyl Ketone | Acetophenone, Paraformaldehyde | Mannich Reaction/Elimination | google.com |

| Substituted Aryl Vinyl Ketones | Aryl Methyl Ketones, Paraformaldehyde, Dimethylamine | Mannich Reaction/Elimination | nih.gov |

| 2-Vinylbenzaldehyde | 2-Bromobenzaldehyde | Pd-catalyzed Coupling | acs.org |

| 2-(2-Vinylphenyl)acetaldehyde | 2-Bromobenzaldehyde | Multi-step sequence with Pd-catalyzed Coupling | beilstein-journals.org |

Strategies for Protecting Group Chemistry in Monomer Synthesis (e.g., Silylated Derivatives)

In the synthesis of monomers like this compound and its derivatives, the hydroxyl group can interfere with subsequent reactions, particularly polymerization or transformations involving organometallic reagents. Therefore, the use of protecting groups is a crucial strategy.

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and straightforward removal. nih.gov The protection is typically achieved by reacting the alcohol with a silyl halide (e.g., a silyl chloride) in the presence of a base like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP). researchgate.net The choice of silyl group (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) allows for tuning the stability of the protecting group.

The removal of silyl ethers (deprotection) is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), taking advantage of the high strength of the silicon-fluorine bond. researchgate.net The development of enantioselective silylation techniques has also become an important field, allowing for the kinetic resolution of racemic alcohols. nih.gov

While less common for this specific application, the vinyl group itself has been examined as a protecting group for hydroxyl functionalities. It is noted to be stable under basic conditions and can be removed under acidic conditions. rsc.org

Catalytic Strategies in the Preparation and Transformation of this compound and its Derivatives

Catalysis, particularly using transition metals, offers powerful and efficient pathways for the synthesis and functionalization of vinylphenyl compounds. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance, which are often difficult to achieve with traditional synthetic methods. mdpi.com

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis, especially for cross-coupling reactions that form C-C bonds. nobelprize.org The 2010 Nobel Prize in Chemistry was awarded for palladium-catalyzed cross-couplings in organic synthesis, highlighting their importance. libretexts.org Key reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. It is widely used to form aryl-vinyl bonds, a key step in constructing the vinylphenyl scaffold. libretexts.org For example, the synthesis of o-hydroxyethyl-styrene utilizes a Pd-catalyzed coupling of an alcohol intermediate with pinacol vinylboronate. beilstein-journals.org

Heck Reaction: This reaction couples an aryl or vinyl halide directly with an alkene in the presence of a base, providing another direct route to substituted styrenes. mdpi.com

These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination steps. youtube.com

Rhodium (Rh): Rhodium catalysts are particularly effective in C-H activation and annulation reactions. nih.gov These processes allow for the direct functionalization of C-H bonds, offering an atom-economical approach to building molecular complexity. Rhodium(III) catalysts have been used in sequences involving C-H/C-C activation where vinylcyclopropanes act as versatile coupling partners. nih.govrsc.org In industrial chemistry, rhodium-based catalysts are famous for their use in methanol (B129727) carbonylation processes. wikipedia.org Additionally, rhodium complexes can be supported on polymers derived from vinyl pyridine and vinyl acetate (B1210297) for catalytic applications. researchgate.net

Ruthenium (Ru): Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations, including C-H bond functionalization. mdpi.com Ruthenium(II) complexes can catalyze the direct arylation and alkenylation of aromatic compounds. mdpi.comresearchgate.net Furthermore, ruthenium catalysts are effective in three-component coupling reactions to generate vinyl halides and can mediate the deoxygenative alkylation of vinylpyridines with aldehydes and ketones. nih.govnih.gov

Table 3: Overview of Transition Metal-Catalyzed Reactions

| Metal | Catalyst Example | Reaction Type | Application in Vinylphenyl Chemistry |

| Palladium (Pd) | Pd(PPh₃)₄, Pd(OAc)₂ | Suzuki Coupling, Heck Reaction | Synthesis of vinylphenyl core structure from aryl halides. beilstein-journals.orglibretexts.orgnih.gov |

| Rhodium (Rh) | [Rh(CO)₂I₂]⁻ | C-H Activation, Annulation, Carbonylation | Direct functionalization of aromatic rings, synthesis of complex cyclic systems. nih.govrsc.orgacs.org |

| Ruthenium (Ru) | [RuCl₂(p-cymene)]₂ | C-H Functionalization, Metathesis, Coupling | Alkenylation of aromatic rings, formation of vinyl halides. mdpi.comnih.govnih.gov |

Application of Lewis Acid Catalysis in Cyclization and Rearrangement Reactions

The unique structural motif of this compound, which combines a tertiary alcohol and a vinyl group on a phenyl ring, presents intriguing possibilities for intramolecular reactions facilitated by Lewis acids. Lewis acids are known to activate functional groups, promoting a variety of transformations such as cyclizations and rearrangements. In the case of this compound, the tertiary alcohol can be protonated or coordinated by a Lewis acid to form a good leaving group (water), generating a stable tertiary benzylic carbocation. This carbocation can then be attacked by the nucleophilic vinyl group, leading to cyclized products.

One potential and synthetically valuable transformation is an intramolecular Friedel-Crafts-type alkylation. Upon activation of the hydroxyl group by a Lewis acid, the resulting carbocation could be attacked by the π-electrons of the vinyl group. This process would lead to the formation of a new carbon-carbon bond and the generation of a six-membered ring, resulting in a substituted chromane (B1220400) derivative. The reaction would likely proceed through a transition state where the vinyl group is positioned to attack the benzylic carbocation. The choice of Lewis acid is crucial and can influence the reaction's efficiency and selectivity. Common Lewis acids for such transformations include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and various metal triflates like scandium(III) triflate (Sc(OTf)₃).

While direct studies on this compound are not extensively reported, analogous transformations with structurally similar compounds provide insight into the expected reactivity. For instance, the acid-catalyzed cyclization of other styrenyl carbinols has been shown to yield various heterocyclic and carbocyclic frameworks. The table below summarizes representative Lewis acid-catalyzed cyclizations of related vinyl-substituted aromatic alcohols, highlighting the types of products that could be envisioned from this compound.

| Substrate | Lewis Acid | Product | Yield (%) | Reference |

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·OEt₂ | 4-Aryl-tetralin-2-ol | 70 | beilstein-journals.org |

| o-Hydroxy benzylic alcohols | Triflimide | Substituted Chromanes | up to 81 | chemrxiv.org |

| ortho-Prenylated chalcones | InCl₃·4H₂O / ZnCl₂ | Tertiary Alcohols | up to 92 | nih.gov |

Rearrangement reactions are also a possibility under Lewis acid catalysis. The initially formed tertiary benzylic carbocation could potentially undergo Wagner-Meerwein rearrangements if a more stable carbocation can be formed, although in this specific structure, the tertiary benzylic carbocation is already quite stable. Another possibility is a pinacol-type rearrangement if a vicinal diol were present, which is not the case for the parent compound. However, derivatives of this compound could be designed to undergo such rearrangements, leading to complex molecular scaffolds.

Exploration of Organometallic Reagents in Complex Synthesis

The reactivity of this compound with organometallic reagents is primarily dictated by the presence of the acidic hydroxyl group. Strong organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent bases. askthenerd.comlibretexts.orguoanbar.edu.iq Consequently, their reaction with this compound would predominantly result in an acid-base reaction, where the organometallic reagent deprotonates the tertiary alcohol to form a magnesium or lithium alkoxide and the corresponding alkane. libretexts.org This reactivity can be useful for generating the corresponding alkoxide in situ for subsequent reactions, but it precludes the direct use of these strong organometallic reagents as nucleophiles for addition to other parts of the molecule without prior protection of the hydroxyl group.

To utilize the vinyl group in complex synthesis involving organometallic reagents, the hydroxyl group would first need to be protected. Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)), or esters. Once protected, the vinyl group can participate in a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals, most notably palladium. libretexts.orgnobelprize.orgmdpi.comlibretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis for the formation of C-C bonds. libretexts.orgnobelprize.orglibretexts.org The vinyl group of the protected this compound could, for instance, undergo a Heck reaction with an aryl halide to form a more complex stilbene (B7821643) derivative. Alternatively, conversion of the vinyl group to a boronic acid or ester would allow for its use in Suzuki couplings with various organic halides or triflates.

The following table provides examples of palladium-catalyzed reactions that could be applied to a protected derivative of this compound for the synthesis of more complex molecules.

| Reaction | Organometallic Reagent/Partner | Catalyst | Product Type |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Biaryl or Diene |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Substituted Styrene |

| Heck Reaction | Aryl or Vinyl Halide/Triflate | Pd(OAc)₂, PdCl₂ | Stilbene Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Aryl-substituted Alkyne |

Furthermore, the aryl ring itself can be functionalized using organometallic chemistry. Directed ortho-metalation, for instance, could be achieved if a suitable directing group is installed on the molecule. This would allow for the introduction of various electrophiles at the position ortho to the directing group.

Exploration of Reactivity and Mechanistic Studies of 2 4 Vinylphenyl Propan 2 Ol

Polymerization Behavior and Mechanisms of the Vinyl Group

The vinyl group of 2-(4-vinylphenyl)propan-2-ol allows it to undergo polymerization through various mechanisms, including free radical, anionic, and cationic pathways. The presence of the hydroxyl group can influence the polymerization kinetics and may require protection depending on the chosen method.

Free Radical Polymerization Kinetics and Control

Free radical polymerization is a common method for polymerizing styrenic monomers. The polymerization of this compound via this mechanism is expected to follow the general kinetics of free radical polymerization, which involves initiation, propagation, and termination steps. The rate of polymerization is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration. frontiersin.orgmcmaster.caacs.org

Table 1: Kinetic Parameters for Free Radical Polymerization of Styrene (B11656) at Different Temperatures

| Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | k_t (L mol⁻¹ s⁻¹) |

|---|---|---|

| 60 | 341 | 7.6 x 10⁷ |

| 80 | 780 | 1.2 x 10⁸ |

| 100 | 1600 | 1.8 x 10⁸ |

(Data extrapolated from various sources on styrene polymerization)

For this compound, the bulky hydroxyl-containing substituent may introduce steric hindrance, potentially affecting the propagation rate constant. Furthermore, the hydroxyl group could participate in chain transfer reactions, particularly at higher temperatures, which would influence the molecular weight and polydispersity of the polymer. Controlled radical polymerization techniques are often employed to overcome these limitations.

Anionic Polymerization Pathways and Characteristics of Living Polymerization Systems

Anionic polymerization is well-suited for styrene and its derivatives, often proceeding in a living manner, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.netumn.edu However, the acidic proton of the hydroxyl group in this compound is incompatible with the highly basic anionic propagating species. Therefore, protection of the hydroxyl group is necessary before polymerization. Common protecting groups for hydroxyl functionalities in anionic polymerization include silyl (B83357) ethers or acetals. rsc.org

Once the hydroxyl group is protected, the anionic polymerization of the resulting monomer is expected to exhibit the characteristics of a living polymerization. This includes a linear increase in the number-average molecular weight (M_n) with monomer conversion and a low polydispersity index (PDI).

Table 2: Anionic Polymerization of Styrene Derivatives with Protected Hydroxyl Groups

| Monomer | Initiator | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

|---|---|---|---|---|

| 4-(t-butyldimethylsilyloxy)styrene | sec-BuLi | 15,000 | 1.05 | Frie et al. |

After polymerization, the protecting group can be removed to yield poly(this compound) with a well-defined architecture.

Investigation of Cationic Polymerization in Related Vinylphenyl Monomers

Cationic polymerization is another method applicable to styrenic monomers, particularly those with electron-donating substituents on the phenyl ring. The hydroxyl group in this compound could potentially act as an initiator or a chain transfer agent in cationic polymerization, complicating the reaction. mdpi.com Therefore, similar to anionic polymerization, protection of the hydroxyl group is often necessary to achieve a controlled polymerization.

The cationic polymerization of related vinylphenyl monomers, such as p-alkoxystyrenes, has been studied. rsc.org These polymerizations can exhibit living characteristics under specific conditions, such as low temperatures and the use of a proton trap. nih.gov

Table 3: Cationic Polymerization of p-Methoxystyrene (p-MOS)

| Initiating System | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

|---|---|---|---|---|

| Triflic Acid/Methanol (B129727) | -10 | 12,000 | 1.25 | Noble et al. rsc.org |

| Et₁.₅AlCl₁.₅/DTBP | -20 | 15,500 | 1.18 | Kamigaito et al. nih.gov |

(DTBP: 2,6-di-tert-butylpyridine)

The tertiary carbocation that could be formed from the propan-2-ol group under acidic conditions might also lead to side reactions, further emphasizing the need for careful control of the reaction conditions.

Advanced Controlled Polymerization Techniques (e.g., RAFT, ATRP)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful controlled radical polymerization techniques that offer excellent control over molecular weight, polydispersity, and polymer architecture for a wide range of monomers, including styrenes. cmu.educmu.edu These methods are generally more tolerant of functional groups like hydroxyls compared to ionic polymerizations, potentially allowing for the direct polymerization of this compound without a protection step. cmu.edursc.org

In ATRP of styrene and its derivatives, a transition metal complex (typically copper-based) reversibly activates and deactivates the propagating radical chain. The kinetics of the polymerization are influenced by the nature of the initiator, ligand, and solvent. cmu.eduresearchgate.net

Table 4: Kinetic Data for ATRP of Styrene

| Initiator | Ligand | Solvent | k_act (M⁻¹s⁻¹) | k_deact (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 1-Phenylethyl bromide | dNbpy | Toluene | 1.2 x 10¹ | 2.5 x 10⁷ |

| Methyl 2-bromopropionate | PMDETA | Anisole | 2.4 x 10⁰ | 1.8 x 10⁶ |

(dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine)

RAFT polymerization utilizes a chain transfer agent to mediate the polymerization. The choice of the RAFT agent is crucial for achieving good control. For styrenic monomers, trithiocarbonates are often effective RAFT agents. The hydroxyl group on this compound is not expected to significantly interfere with the RAFT mechanism.

Hydroxyl Group Reactivity in Complex Reactions

The tertiary hydroxyl group of this compound is a key site for post-polymerization modification or for the synthesis of novel monomers. This group can undergo a variety of reactions typical of tertiary alcohols.

Esterification, Etherification, and Other Condensation Reactions

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. reactory.app This reaction is often catalyzed by an acid or a base. The esterification of tertiary alcohols can be more challenging than that of primary or secondary alcohols due to steric hindrance.

The kinetics of the esterification of 2-propanol, a structural analogue of the alcohol moiety in the target compound, have been studied with various carboxylic acids. jptcp.comresearchgate.net

Table 5: Kinetic Parameters for the Esterification of 2-Propanol with Acetic Acid

| Catalyst | Temperature (°C) | k_forward (L mol⁻¹ min⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | 60 | 0.012 | 55.4 | Gangadwala et al. researchgate.net |

Etherification: The hydroxyl group can also be converted to an ether through reactions such as the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or by acid-catalyzed dehydration in the presence of another alcohol. nih.govorganic-chemistry.org The formation of a stable tertiary benzylic carbocation intermediate can facilitate acid-catalyzed etherification. researchgate.net

Table 6: Conditions for the Etherification of Benzylic Alcohols

| Benzylic Alcohol | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) alcohol | Methanol | HCl, 20°C | Benzyl methyl ether | 95 | Mochalov et al. researchgate.net |

These reactions on the polymer, poly(this compound), would allow for the introduction of a wide range of functional groups, thereby modifying the polymer's properties such as solubility, thermal stability, and chemical resistance.

Participation in Intramolecular Cyclization Reactions (e.g., Isochroman (B46142) Formation)

The structure of this compound, containing both a nucleophilic vinyl group and an alcohol that can be converted into a good leaving group, makes it a potential candidate for intramolecular cyclization reactions. Under acidic conditions (either Brønsted or Lewis acid), the tertiary alcohol can be protonated, followed by the elimination of a water molecule. This process generates a highly stable tertiary benzylic carbocation.

This carbocationic intermediate is a key species that can be trapped intramolecularly by the pi-bond of the vinyl group. Such an event would lead to the formation of a new carbon-carbon bond and a cyclic structure. While specific studies detailing isochroman formation directly from this compound are not prevalent, the general mechanism is well-established in related systems. The cyclization of various alkenyl alcohols is a known strategy for synthesizing oxacycles. mdpi.com Research has shown that related structures, such as 2-vinylphenols, can undergo Lewis acid-catalyzed cyclization with other unsaturated partners to form chroman derivatives, highlighting the viability of the vinylphenyl alcohol framework in such transformations. nih.govfigshare.com The outcome of such a cyclization would depend on the reaction conditions and the specific conformation of the molecule, potentially leading to various fused or bridged ring systems.

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution Studies on Vinylphenylpropanol Frameworks

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. byjus.com The rate and regioselectivity (i.e., the position of substitution) of the reaction are governed by the electronic effects of the two substituents already present on the ring: the vinyl group and the 2-hydroxy-2-propyl group. pressbooks.pub

Both substituents are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org

2-Hydroxy-2-propyl Group: As an alkyl group, it is a weak activator and donates electron density to the ring primarily through an inductive effect. It is an ortho-, para-director. libretexts.org

Vinyl Group (Styrenyl Group): This group is also activating and an ortho-, para-director. It donates electron density to the ring through resonance, which can stabilize the cationic intermediate (the arenium ion) formed during the substitution process. quora.com

Since the two groups are in a para relationship (positions 1 and 4), their directing effects reinforce each other. They both activate the same positions on the aromatic ring—the carbons at positions 2, 3, 5, and 6. An incoming electrophile will therefore be directed to the positions ortho to either the vinyl group or the alkyl group. Steric hindrance from the bulky 2-hydroxy-2-propyl group might slightly favor substitution at the positions ortho to the smaller vinyl group.

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-(2-Nitro-4-vinylphenyl)propan-2-ol |

| Bromination | Br⁺ | 2-(2-Bromo-4-vinylphenyl)propan-2-ol |

| Friedel-Crafts Alkylation | R⁺ | 2-(2-Alkyl-4-vinylphenyl)propan-2-ol |

| Sulfonation | SO₃ | 2-Hydroxy-2-(4-vinylphenyl)propane-3-sulfonic acid |

Cross-Coupling Reactions Involving the Phenyl Moiety

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org The unsubstituted phenyl ring of this compound is generally unreactive in these transformations. To participate in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings, the phenyl moiety must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).

For example, if the molecule were converted to 2-(4-bromophenyl)propan-2-ol, the bromine atom could readily participate in a Suzuki coupling with an organoboron reagent to introduce a new aryl or alkyl group at that position.

Alternatively, the vinyl group itself is an active participant in the Heck reaction. organic-chemistry.orgyoutube.com In a Heck reaction, this compound could be coupled with an aryl or vinyl halide (or triflate) to form a more complex, substituted alkene. This reaction extends the carbon framework at the vinyl position rather than the phenyl ring itself. The reaction typically involves a palladium catalyst, a base, and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Studies on related systems have demonstrated the utility of Heck-type reactions on biologically relevant compounds containing vinyl groups. nih.gov

Cascade and Multicomponent Reaction Sequences

Intramolecular Prins/Friedel–Crafts Cyclization for Polycyclic Scaffolds

The vinylphenyl alcohol framework is an excellent platform for designing cascade reactions, where multiple bonds are formed in a single operation. A notable example is the intramolecular Prins/Friedel-Crafts cyclization, which has been used to construct complex polycyclic molecules. researchgate.netnih.govbeilstein-archives.org While studies have focused on the ortho-vinyl isomer of a related aldehyde, the mechanistic principles are directly relevant to the reactivity of the vinylphenyl structural motif. beilstein-journals.org

The cascade is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). researchgate.net The reaction sequence proceeds as follows:

Prins Cyclization: An aldehyde or ketone (or a precursor like an alcohol) is activated by the Lewis acid. The nearby vinyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. beilstein-journals.org

Carbocation Formation: This cyclization step closes a ring and generates a stable benzylic carbocation.

Friedel-Crafts Alkylation: This highly reactive carbocation is then trapped by an external, electron-rich aromatic compound in a classic intermolecular Friedel-Crafts alkylation step.

This powerful sequence constructs two new carbon-carbon bonds and a new ring, rapidly building molecular complexity from relatively simple starting materials. Research has shown this method is effective for synthesizing medicinally relevant scaffolds like 4-aryltetralin-2-ols. researchgate.netnih.gov

| Entry | Arene Nucleophile | Lewis Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Veratrole | AlCl₃ | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 50 |

| 2 | Veratrole | Et₂AlCl | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 55 |

| 3 | Veratrole | BF₃·Et₂O | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 75 |

| 4 | 1,3,5-Trimethoxybenzene | BF₃·Et₂O | 4-(2,4,6-Trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 72 |

| 5 | Furan | BF₃·Et₂O | 4-(Furan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | 63 |

| 6 | Thiophene | BF₃·Et₂O | 4-(Thiophen-2-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | 68 |

Halogen-Mediated Cyclization Reactions (e.g., Hydriodic Acid or Iodine)

The reactivity of vinylphenyl alcohol derivatives, such as this compound, has been explored through halogen-mediated cyclization reactions, which provide efficient pathways to synthesize heterocyclic compounds. Studies on analogous structures, particularly 1-(2-vinylphenyl)propan-2-ols, demonstrate that treatment with hydriodic acid or molecular iodine can induce intramolecular cyclization, leading to the formation of isochroman derivatives. researchgate.net

When treated with hydriodic acid in a solvent like acetonitrile, vinylphenyl alcohols undergo an electrophilic cyclization. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation is then attacked by the vinyl group in an intramolecular fashion. The subsequent reaction with iodide ion and final ring closure yields the corresponding isochroman (1H-3,4-dihydro-2-benzopyran). researchgate.net

Alternatively, using molecular iodine (I₂) in the presence of a mild base such as sodium hydrogencarbonate provides a pathway to iodinated heterocycles. In this reaction, the iodine acts as an electrophile, activating the vinyl group's double bond to form an iodonium (B1229267) ion intermediate. The tethered hydroxyl group then acts as an internal nucleophile, attacking the intermediate to close the ring. nih.govsemanticscholar.org This process, known as iodocyclization, results in the formation of 1-iodomethylisochromans. researchgate.net These iodo-functionalized products are valuable synthetic intermediates that can be further modified, for instance, by conversion into 1-alkyl(or aryl)sulfanylmethylisochromans upon treatment with sodium thiolates. researchgate.net These methods are noted for being simple, convenient, and utilizing inexpensive reagents. researchgate.net

| Reagent | Solvent / Conditions | Substrate Analogue | Major Product |

|---|---|---|---|

| Hydriodic Acid (HI) | Acetonitrile | 1-(2-Vinylphenyl)propan-2-ol | Isochroman |

| Iodine (I₂) | Acetonitrile, Sodium Hydrogencarbonate | 1-(2-Vinylphenyl)propan-2-ol | 1-Iodomethylisochroman |

Catalytic Transfer Hydrogenation Studies on Related Vinylphenyl Compounds

Catalytic transfer hydrogenation (CTH) is a significant reduction method in organic synthesis that utilizes hydrogen donor molecules in the presence of a metal catalyst, avoiding the need for high-pressure gaseous hydrogen. wikipedia.org This technique is widely applied to the reduction of unsaturated bonds, such as the vinyl group in vinylphenyl compounds. The process typically employs hydrogen donors like isopropanol (B130326), formic acid, or ammonia (B1221849) borane (B79455), which transfer hydrogen to the substrate, becoming oxidized to acetone (B3395972), carbon dioxide, or aminoboranes, respectively. wikipedia.orgnih.gov

Research on the CTH of substituted styrenes and other vinyl arenes, which are structurally related to this compound, has demonstrated the efficacy of various transition metal catalysts. For instance, cobalt(II) complexes containing hydrazone Schiff base ligands have been successfully used for the transfer hydrogenation of substituted styrenes, using ammonia borane as the hydrogen source under mild conditions (60 °C). nih.gov These systems show high selectivity for the reduction of the carbon-carbon double bond while tolerating other functional groups. nih.gov

Similarly, palladium-on-carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for the hydrogenation of vinyl derivatives. mdpi.comresearchgate.net Studies involving the transfer hydrogenation of various substrates have shown that palladium catalysts are generally less active in side reactions like hydrogenolysis compared to platinum-based systems under mild conditions. researchgate.net The choice of catalyst, hydrogen donor, and reaction conditions can be tailored to achieve high conversion and selectivity for the saturated product. mdpi.comresearchgate.net Ruthenium and rhodium complexes are also widely employed, particularly for the reduction of ketones and imines, often using isopropanol as the hydrogen donor. wikipedia.orgmdpi.com The reaction mechanism for these catalysts typically involves the formation of a metal-hydride intermediate which then delivers the hydride to the unsaturated substrate. mdpi.com

| Catalyst System | Hydrogen Donor | Substrate Type | Result | Reference |

|---|---|---|---|---|

| Cobalt(II) Schiff Base Complexes | Ammonia Borane | Substituted Styrenes | Selective C=C bond hydrogenation | nih.gov |

| Palladium on Carbon (Pd/C) | Molecular Hydrogen (by analogy) | O-, S-, N-vinyl derivatives | High conversion and selectivity (>99%) | mdpi.comresearchgate.net |

| Ruthenium/Rhodium Complexes | Isopropanol | Ketones, Imines (general application) | Reduction to alcohols and amines | wikipedia.orgmdpi.com |

Investigations into C-H and C-C Activation of Analogous Structures

The activation of C-H and C-C bonds is a frontier in organic chemistry, enabling novel and efficient synthetic transformations. While direct C-H or C-C activation on this compound itself is not widely documented, studies on analogous structures provide insight into potential reactivity pathways. A common strategy for activating alcohols involves the cleavage of the C-O bond, which can be facilitated by transition metal catalysts. nih.govmdpi.com

One relevant example is the direct activation of allylic alcohols in palladium-catalyzed substitution reactions. mdpi.com In these systems, the C-O bond of the alcohol is activated without prior derivatization, avoiding the generation of stoichiometric waste. Mechanistic studies suggest that the rate-determining step is the oxidative addition of the C-O bond to the palladium center, a process that can be facilitated by cooperative hydrogen bonding. mdpi.com This type of activation transforms the inert hydroxyl group into a good leaving group, enabling subsequent C-C or C-X bond formation.

Furthermore, cascade reactions involving vinylphenyl structures demonstrate powerful applications of intramolecular C-C bond formation. For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O initiates an intramolecular Prins reaction. beilstein-journals.org This step generates a benzylic carbenium ion intermediate, which is then trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation. This cascade Prins/Friedel-Crafts cyclization protocol provides an efficient route to medicinally relevant 4-aryltetralin-2-ol derivatives. beilstein-journals.org This sequence showcases the activation of the vinyl group and a subsequent C-C bond-forming event with an external aromatic ring, highlighting a sophisticated transformation of an analogous structure.

| Substrate Analogue | Aromatic Trapping Agent | Product Class | Yield (%) |

|---|---|---|---|

| 2-(2-vinylphenyl)acetaldehyde | Veratrole | 4-Aryltetralin-2-ol | 73 |

| 2-(1-vinylnaphthalen-2-yl)acetaldehyde | Furan | 4-Aryl-1,2,3,4-tetrahydrophenanthren-2-ol | 43 |

Development of Polymeric and Advanced Materials Incorporating 2 4 Vinylphenyl Propan 2 Ol

Design and Synthesis of High-Performance Functional Polymers

The unique chemical structure of 2-(4-vinylphenyl)propan-2-ol based monomers enables their use in a variety of polymerization techniques to produce functional polymers designed for specific, technologically demanding applications.

The advancement of microelectronics fabrication relies heavily on the development of photoresist materials that can be patterned with increasingly smaller wavelengths of light. For 157-nm lithography, traditional polymer backbones are often too absorbent. To address this, fluorinated derivatives of this compound, specifically 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol, have been synthesized and incorporated into photoresist formulations. chemicalbook.comresearchgate.net

The introduction of hexafluoro-isopropanol groups onto the styrene (B11656) monomer is critical for enhancing transparency at 157 nm. Research indicates that both the electron-withdrawing nature and the bulkiness of the trifluoromethyl (CF₃) groups play a significant role in reducing the absorbance of the polymer. researchgate.net These fluorinated polymers are designed to possess a combination of essential properties for the lithographic process, including high transparency, aqueous base solubility for development, chemically amplified deprotection mechanisms, and sufficient etch resistance to transfer the pattern to the underlying substrate. researchgate.net

Copolymers have been a primary focus of this research. For instance, a copolymer of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol and t-butyl acrylate (B77674) was synthesized and evaluated for its lithographic performance. researchgate.net The absorbance of such fluorinated (co)polymers has been measured to be as low as 1.93 µm⁻¹, demonstrating their suitability for use in thick single-layer resists for 157-nm imaging. researchgate.net These materials represent an important extension of existing deep ultraviolet (DUV) and 193-nm photoresist technologies into the 157-nm range. utexas.edu

| Monomer 1 | Monomer 2 | Monomer Ratio | Key Property | Measured Value | Application |

|---|---|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol | t-butyl acrylate | 60:40 | Optical Absorbance at 157 nm | 1.93 µm⁻¹ | Single-layer photoresist |

The incorporation of fluorine into polymers imparts a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and specific optical and dielectric characteristics. researchgate.netmdpi.com The synthesis of fluoropolymers using monomers like 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol is typically achieved through the polymerization of these fluorine-containing monomers. chemicalbook.comresearchgate.net

These specialized polymers find use as radiation-sensitive resin components, in display devices, and as protective hardened films. chemicalbook.com The characterization of these materials is crucial to understanding their structure and performance. A suite of analytical techniques is employed, including spectral methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm chemical structure, and microscopy techniques such as Scanning Electron Microscopy (SEM) to evaluate surface morphology. researchgate.netdntb.gov.ua

Studies on structurally related aromatic polymers have shown that increasing the fluorine content leads to predictable changes in material properties. For example, the glass transition temperature (Tg) and the hydrophobicity (measured by water contact angle) tend to increase with higher fluorine content. researchgate.net Simultaneously, properties like the dielectric constant and refractive index are often lowered, which is advantageous for applications in microelectronics and optical devices. mdpi.comresearchgate.net

| Property | Effect of Incorporating Hexafluoro-isopropanol Groups | Resulting Advantage |

|---|---|---|

| Thermal Stability | Increased | Wider processing and operating temperature range |

| Chemical Resistance | Enhanced | Durability in harsh chemical environments |

| Surface Energy | Lowered | Hydrophobicity and oleophobicity |

| Dielectric Constant | Lowered | Improved performance as an insulator in electronics |

| Optical Transparency (at 157 nm) | Increased | Suitability for vacuum ultraviolet lithography |

Copolymerization is a powerful strategy to fine-tune the properties of polymers. By combining this compound or its derivatives with other monomers, materials with a balanced profile of characteristics can be achieved. As mentioned previously, the copolymer of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol and t-butyl acrylate is a prime example, where the fluorinated monomer provides transparency and the acrylate monomer provides the necessary functionality for chemically amplified resist chemistry. researchgate.net

Graft copolymers, which consist of a main polymer backbone with side chains of a different composition, are another important class of materials. cmu.edu These can be synthesized using several methods, including "grafting through," "grafting from," and "grafting to" techniques. cmu.edunih.gov A monomer like this compound can be utilized in these architectures. For example, it could be copolymerized with a macromonomer in a "grafting through" approach to create a polymer with pendant propanol-functionalized phenyl groups. These structures are useful as thermoplastic elastomers, impact modifiers, and compatibilizers for polymer blends. cmu.edu

| Copolymer System | Monomers | Polymerization Method | Key Feature | Application Area |

|---|---|---|---|---|

| Poly(HFVPP-co-TBA) | 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol (HFVPP), tert-butyl acrylate (TBA) | Radical Polymerization | Combines VUV transparency of HFVPP with the imaging chemistry of TBA | 157-nm Photoresists |

Polymer networks are cross-linked materials that are insoluble in solvents but can swell to form gels. The vinyl group on this compound is readily polymerizable using light, a process known as photopolymerization. This allows for the rapid, spatially-controlled formation of cross-linked polymer networks. researchgate.net

| Component | Function | Property Contribution |

|---|---|---|

| This compound | Monomer / Cross-linker | Provides network structure, hydrophilicity (via -OH group) |

| Hydrophilic Monomer (e.g., Poly(vinyl alcohol)) | Backbone / Comonomer | Enhances water uptake and biocompatibility |

| Photoinitiator | Initiates polymerization with light | Enables rapid, controlled curing |

| Water | Solvent | Forms the swollen hydrogel state |

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures built from organic monomers linked by strong covalent bonds. nih.govresearchgate.net Their defined pore structures, high surface areas, and exceptional stability make them promising materials for gas storage, catalysis, and separation. researchgate.net

The design of COFs requires rigid monomers with specific geometries to direct the formation of an ordered network. mdpi.com The rigid phenyl ring of this compound makes it a potential building block for COFs. The vinyl group can participate in linkage-forming reactions, such as those that create vinylene-linked COFs. chemrxiv.org These vinylene-linked frameworks often possess extended π-conjugation, leading to semiconducting properties. This makes them suitable for applications in electronic and optoelectronic devices, such as photocatalysts for hydrogen evolution. chemrxiv.org While many COFs suffer from structural collapse upon solvent removal, research has shown that introducing functional polymer guests can reinforce the porous structure, preserving crystallinity and enhancing functionality. nih.gov

| COF Property | Contribution from Monomer Structure |

|---|---|

| Structural Rigidity | The rigid phenyl core provides a stable building block. |

| Porosity | The specific geometry of the monomer dictates the pore size and shape of the resulting framework. |

| Functionality | The hydroxyl group can be a site for post-synthetic modification or can influence the chemical environment within the pores. |

| Electronic Properties | The vinyl group can form conjugated vinylene linkages, creating pathways for charge transport. |

Establishing Structure-Property Relationships in Derived Polymeric Systems

Understanding the relationship between a polymer's molecular structure and its macroscopic properties is fundamental to designing new materials. For polymers derived from this compound, several key relationships can be established.

The most dramatic example is the effect of fluorination. The substitution of hydrogen atoms with fluorine in the propanol (B110389) group to create 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)-propan-2-ol fundamentally alters the polymer's properties. This modification significantly increases optical transparency in the deep UV range, raises the glass transition temperature (Tg), and lowers the dielectric constant, all of which are critical for advanced microfabrication and electronics applications. researchgate.netresearchgate.net

In copolymers, the ratio of the comonomers is a primary determinant of the final properties. For a photoresist, the ratio of the fluorinated vinylphenyl monomer to an acrylate monomer can be adjusted to balance transparency, etch resistance, and solubility in developer solutions. researchgate.net

For cross-linked networks, such as hydrogels, the concentration of the vinylphenyl monomer directly influences the cross-link density. A higher cross-link density generally leads to a stiffer material (higher modulus), reduced toughness, and a lower degree of swelling. dronacharya.info Conversely, a lower cross-link density results in a softer, more flexible network that can absorb more solvent. The polarity of the polymer, influenced by the hydroxyl groups on the monomer, dictates its solubility and swelling behavior in different solvents. dronacharya.info

| Structural Feature | Associated Property | Effect of Increasing the Feature |

|---|---|---|

| Fluorine Content (Hexafluoro- groups) | VUV Absorbance / Dielectric Constant / Tg | Decreases / Decreases / Increases |

| Comonomer Ratio | Solubility / Etch Resistance | Tailorable based on the properties of the comonomer |

| Cross-link Density | Mechanical Modulus / Swelling Ratio | Increases / Decreases |

| Molecular Weight | Solubility | Decreases |

Influence of Monomer Incorporation on Polymer Architecture and Morphology

The introduction of this compound units into a polymer chain can significantly influence its architecture and resulting morphology. The bulky propan-2-ol group attached to the phenyl ring introduces steric hindrance, which can affect chain packing and intermolecular interactions. In copolymers, the polarity of the hydroxyl group can lead to microphase separation, resulting in distinct morphologies that can be controlled by the monomer ratio and distribution.

For instance, in copolymerization with non-polar monomers like styrene, the hydrophilic nature of the this compound units can drive the formation of well-defined microstructures such as lamellae, cylinders, or spheres on the nanoscale, depending on the volume fraction of each component. This self-assembly behavior is crucial for applications in nanotechnology, such as the creation of patterned surfaces or templates for nanomaterial synthesis.

The polymer architecture can also be intentionally designed by utilizing the hydroxyl group. For example, it can serve as a grafting site for the attachment of other polymer chains, leading to the formation of comb or brush copolymers. These architectures are known to exhibit unique solution and solid-state properties due to the high density of side chains.

Table 1: Potential Morphological Changes in Copolymers Containing this compound

| Copolymer System | Potential Morphological Features | Influencing Factors |

| Random Copolymer with Styrene | Altered chain packing, potential for nanostructuring at high monomer incorporation. | Monomer ratio, molecular weight. |

| Block Copolymer with Styrene | Microphase separation into distinct domains (e.g., lamellae, cylinders, spheres). | Block length, volume fraction. |

| Graft Copolymer (as side chain) | Formation of brush-like structures, influencing solution viscosity and surface properties. | Grafting density, side chain length. |

Thermal Stability and Degradation Pathways of Vinylphenyl-Based Polymers

The thermal stability of polymers containing this compound is a critical factor for their processing and application. The presence of the tertiary alcohol group can influence the degradation mechanism and onset temperature of decomposition. Generally, styrenic polymers exhibit good thermal stability, and the introduction of this functional monomer can either enhance or slightly diminish this property depending on the degradation pathway.

Thermogravimetric analysis (TGA) is a key technique to evaluate the thermal stability of these polymers. For a homopolymer of this compound, the initial weight loss is often associated with the dehydration of the tertiary alcohol, forming water and a more conjugated polymer backbone. This initial degradation step may occur at a lower temperature compared to the main chain scission of polystyrene. However, subsequent crosslinking reactions at elevated temperatures can lead to a higher char yield, indicating enhanced thermal stability at very high temperatures.

In copolymers, the thermal behavior will be a composite of the individual monomer units. Research on related poly-N-(4-vinylphenyl)alkyl dithiocarbamates has shown that their copolymers with styrene exhibit an increased temperature of total destruction by about 250 °C compared to polystyrene alone, suggesting that the incorporation of functional vinylphenyl monomers can significantly enhance thermal stability. asianpubs.org

The degradation pathway can be elucidated using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), which identifies the volatile products formed during thermal decomposition. For polymers containing this compound, expected initial products would include water and the corresponding dehydrated monomer. At higher temperatures, degradation products similar to those of polystyrene, such as styrene monomer, dimer, and trimer, would be expected.

Table 2: Representative Thermal Properties of Styrenic Polymers

| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) |

| Polystyrene | ~350-400 | ~400-450 |

| Poly(4-vinylphenol) | ~300-350 (dehydration) | ~400-450 (main chain) |

| Estimated Poly(this compound) | ~250-300 (dehydration) | ~400-450 (main chain) |

Note: Data for Poly(this compound) is estimated based on the behavior of similar functionalized styrenic polymers.

Optical Properties and Transparency for Advanced Optical Materials

Polymers derived from this compound are promising candidates for advanced optical materials due to the potential for high transparency and a tunable refractive index. Polystyrene, a structurally similar polymer, is known for its excellent optical clarity and a high refractive index (around 1.59). The incorporation of the propan-2-ol group is expected to have a modest impact on these properties.

The transparency of a polymer is largely dependent on its amorphous nature. The bulky side group of this compound is likely to inhibit crystallization, leading to amorphous polymers with high light transmittance. The presence of the hydroxyl group may increase the polarity of the polymer, which could slightly alter its refractive index. The refractive index is a critical parameter for applications such as lenses, optical fibers, and coatings.

The ability to modify the hydroxyl group allows for further tuning of the optical properties. For example, esterification with different acid chlorides can introduce a range of functional groups that can increase or decrease the refractive index. This versatility makes these polymers attractive for the design of materials with specific optical performance characteristics.

Table 3: Typical Refractive Indices of Relevant Polymers

| Polymer | Refractive Index (nD at 589 nm) |

| Polystyrene | 1.59 |

| Poly(methyl methacrylate) | 1.49 |

| Polycarbonate | 1.58 |

| Estimated Poly(this compound) | 1.58-1.60 |

Note: Data for Poly(this compound) is an estimation based on its structural similarity to polystyrene.

Macromolecular Engineering Strategies

The unique chemical structure of this compound provides multiple avenues for advanced macromolecular engineering, enabling the synthesis of complex polymer architectures with precise control over their structure and properties.

Utilization as Chiral Building Blocks in Complex Polymer Synthesis

While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral monomers. The tertiary alcohol can be resolved into its enantiomers or used as a handle for the attachment of chiral moieties. The subsequent polymerization of these chiral monomers can lead to optically active polymers. These chiral polymers are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical materials. mdpi.comnih.govnih.gov

The synthesis of such chiral polymers often involves the polymerization of vinyl monomers that have a chiral center in their side chain. The chirality of the monomer can influence the stereochemistry of the polymer backbone, potentially leading to the formation of helical structures with enhanced chiroptical properties. Various polymerization techniques, including radical, anionic, and cationic methods, can be employed for the synthesis of these chiral polymers. mdpi.com

Development of Macroinitiators for Controlled Polymerization Techniques

The hydroxyl group of this compound can be chemically modified to create an initiating site for controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of well-defined graft copolymers.

For ATRP, the hydroxyl group can be esterified with a molecule containing an activated halogen, such as 2-bromoisobutyryl bromide, to form an ATRP initiator. A polymer backbone containing these modified units can then be used as a macroinitiator to grow side chains of a different monomer in a controlled manner. This "grafting from" approach allows for the synthesis of densely grafted brush copolymers with controlled side chain length and distribution.

Similarly, for RAFT polymerization, the hydroxyl group can be reacted with a suitable compound to introduce a RAFT agent functionality. This transforms the polymer into a macro-RAFT agent, which can then be used to mediate the polymerization of another monomer, leading to the formation of block or graft copolymers. mdpi.comresearchgate.net

Preparation of Macromonomers for Precision Polymer Architectures

A macromonomer is a polymer chain that has a polymerizable group at one of its ends. This compound can be utilized in the synthesis of macromonomers through various strategies. For instance, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, with the vinyl group remaining intact for subsequent polymerization.

The resulting macromonomer, consisting of a poly(ε-caprolactone) chain with a vinylphenyl end group, can then be copolymerized with other vinyl monomers to create graft copolymers. This "grafting through" method allows for the incorporation of pre-synthesized side chains with a well-defined molecular weight and functionality into a new polymer backbone. cmu.edunih.gov This approach provides excellent control over the architecture of the final graft copolymer, including the length and spacing of the grafts.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to meticulously elucidate the chemical structure of 2-(4-Vinylphenyl)propan-2-ol, from its atomic connectivity to the molecular weight of its polymeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the proton signals are expected in distinct regions. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the range of δ 7.2-7.5 ppm. The vinyl group gives rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the ring (often around δ 6.7 ppm) and two doublets for the terminal vinyl protons (around δ 5.8 and δ 5.3 ppm). The two methyl (CH₃) groups of the propan-2-ol moiety are chemically equivalent and thus produce a sharp singlet at approximately δ 1.6 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet, its chemical shift being variable depending on solvent and concentration.

¹³C NMR spectroscopy provides complementary information. The quaternary carbon atom attached to the hydroxyl group is expected around δ 72 ppm. The two equivalent methyl carbons would resonate near δ 31 ppm. The aromatic carbons show signals between δ 125 and δ 146 ppm, with the carbon atom bonded to the vinyl group and the carbon atom bonded to the propan-2-ol group appearing at the downfield end of this range. The vinyl group carbons are observed around δ 136 ppm (for the internal carbon) and δ 114 ppm (for the terminal CH₂ carbon). uobasrah.edu.iqillinois.edursc.orgchegg.comdocbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm these assignments by establishing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound